2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate is a chemical compound with the molecular formula C10H8F4O3. It is an ester derivative of 4-hydroxybenzoic acid and 2,2,3,3-tetrafluoropropanol. This compound is known for its unique properties due to the presence of fluorine atoms, which can significantly alter its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-hydroxybenzoic acid and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild heating.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and 2,2,3,3-tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Another ester derivative of 4-hydroxybenzoic acid, but with a methyl group instead of a tetrafluoropropyl group.
Ethyl 4-hydroxybenzoate: Similar to methyl 4-hydroxybenzoate but with an ethyl group.
Propyl 4-hydroxybenzoate: Contains a propyl group instead of a tetrafluoropropyl group
Uniqueness
The uniqueness of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate lies in the presence of fluorine atoms, which can significantly alter its chemical properties, such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-8(16)6-1-3-7(15)4-2-6/h1-4,9,15H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEVQEXZCKHLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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